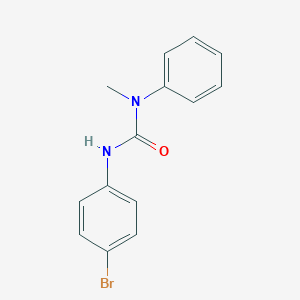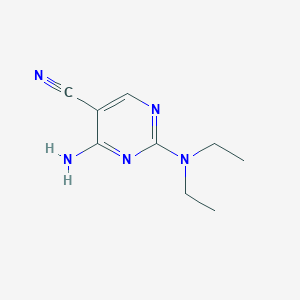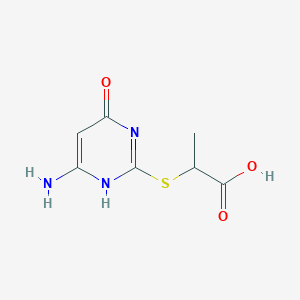
3-amino-N-(3-methoxyphenyl)benzamide
Vue d'ensemble
Description
“3-amino-N-(3-methoxyphenyl)benzamide” is a compound with the molecular formula C14H14N2O2 . It is similar in structure to NAD+, and it has been found to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(3-methoxyphenyl)benzamide” consists of a benzamide group with an amino group at the 3-position and a methoxyphenyl group attached to the nitrogen of the amide group . The compound has a molecular weight of 242.27 g/mol .Physical And Chemical Properties Analysis
“3-amino-N-(3-methoxyphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 242.27 g/mol . The compound has a topological polar surface area of 64.4 Ų and a complexity of 283, as computed by PubChem .Applications De Recherche Scientifique
Antioxidant Activity
- Amino-substituted benzamide derivatives, including compounds similar to 3-amino-N-(3-methoxyphenyl)benzamide, demonstrate potential as powerful antioxidants. They show effectiveness in scavenging free radicals, with their antioxidant activity being explored through electrochemical oxidation mechanisms. Compounds similar to 3-amino-N-(3-methoxyphenyl)benzamide undergo complex pH-dependent oxidation, leading to the formation of quinonediimine derivatives with antioxidant properties (Jovanović et al., 2020).
Structural and Molecular Analysis
- The structure of benzamide derivatives, including those related to 3-amino-N-(3-methoxyphenyl)benzamide, has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into molecular geometry, electronic properties, and antioxidant activities of such compounds (Demir et al., 2015).
Enzyme Inhibition and Pharmacological Effects
- Benzamide derivatives have been studied for their inhibitory effects on enzymes like acetylcholinesterase and human carbonic anhydrase. Some compounds structurally similar to 3-amino-N-(3-methoxyphenyl)benzamide show significant inhibitory potential at nanomolar levels, making them potential leads for drug design (Tuğrak et al., 2020).
Corrosion Inhibition
- N-Phenyl-benzamide derivatives, akin to 3-amino-N-(3-methoxyphenyl)benzamide, demonstrate effectiveness in inhibiting corrosion of mild steel in acidic environments. Their electron-releasing methoxy substituents enhance inhibition efficiency, as evidenced by electrochemical impedance spectroscopy and polarization studies (Mishra et al., 2018).
Intracellular Localization and Imaging
- Some benzamide derivatives have been utilized for imaging melanoma metastases through techniques like scintigraphy and SPECT. Their structure-activity relationship has been explored to improve melanoma uptake and tissue selectivity (Eisenhut et al., 2000).
Antibacterial and Antifungal Activities
- Certain benzamide derivatives display notable antibacterial and antifungal activities. These compounds, structurally related to 3-amino-N-(3-methoxyphenyl)benzamide, have been synthesized and tested against various bacterial strains, showing potential as antimicrobial agents (Mobinikhaledi et al., 2006).
Mécanisme D'action
“3-amino-N-(3-methoxyphenyl)benzamide” is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .
Propriétés
IUPAC Name |
3-amino-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDETZXHWUBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429190 | |
| Record name | 3-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22240-96-6 | |
| Record name | 3-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)










![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)